4-bromo-N-hydroxy-2-methylbenzamidine

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Researchers seeking a versatile, brominated amidoxime scaffold often face supply inconsistency and limited purity options. 4-Bromo-N-hydroxy-2-methylbenzamidine (CAS 635702-27-1) resolves these challenges with a reliable, high-purity source designed for demanding synthetic applications. - **Dual Reactivity Core:** The 4-bromo substituent enables efficient Suzuki or Buchwald-Hartwig diversification, while the N-hydroxyamidine moiety readily forms 1,2,4-oxadiazole pharmacophores. - **Unique MS Signature:** The bromine isotopic pattern serves as an intrinsic label for mass spectrometry-based target engagement assays. - **Supply Reliability:** Consistently available at ≥95% purity with batch-specific QC documentation to support reproducible SAR campaigns.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
Cat. No. B13618168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-hydroxy-2-methylbenzamidine
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=NO)N
InChIInChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
InChIKeyMHNDXOXCHFSJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-hydroxy-2-methylbenzamidine: Technical Baseline for Research & Procurement Decisions


4-Bromo-N-hydroxy-2-methylbenzamidine (CAS 635702-27-1) is a substituted N-hydroxybenzamidine derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol, typically supplied at ≥95% purity . This compound belongs to the amidoxime class, which is broadly recognized in medicinal chemistry as a prodrug scaffold for amidines and as a metal-chelating pharmacophore. The specific substitution pattern—a bromine at the 4-position and a methyl at the 2-position on the phenyl ring—distinguishes it within this class and predetermines its utility as a synthetic building block for generating focused libraries of bioactive molecules .

Why 4-Bromo-N-hydroxy-2-methylbenzamidine Cannot Be Replaced by a Generic N-Hydroxybenzamidine


Generic substitution within the N-hydroxybenzamidine class is not scientifically justifiable due to the profound influence of aryl substitution on both the chemical and biological properties of the scaffold. The 4-bromo substituent serves as a critical synthetic handle for downstream functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is absent in non-halogenated analogs . Furthermore, the 2-methyl group introduces steric hindrance that modulates the acidity of the N-hydroxyamidine moiety and restricts the rotational freedom of the aromatic ring, directly impacting the compound's metal-chelating ability and its binding conformation in enzyme active sites [1]. These structural features collectively dictate that 4-bromo-N-hydroxy-2-methylbenzamidine generates distinct structure-activity relationships (SAR) and synthetic utility compared to its non-brominated or non-methylated counterparts, making it a non-interchangeable chemical entity for precise research applications.

Quantitative Differentiation Evidence for 4-Bromo-N-hydroxy-2-methylbenzamidine vs. Closest Analogs


Differentiation by Synthetic Utility: The 4-Bromo Substituent as a Cross-Coupling Handle

A defining feature of 4-bromo-N-hydroxy-2-methylbenzamidine is the presence of the aryl bromide, which is a versatile synthetic handle for diversification. This enables late-stage functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to generate libraries of novel analogs. This capability is absent in the des-bromo analog, N-hydroxy-2-methylbenzamidine (CAS 40312-14-9). While the des-bromo compound can only be modified at the amidine group, the 4-bromo derivative allows for parallel derivatization at both the aryl ring and the N-hydroxyamidine, exponentially increasing the accessible chemical space . The direct comparator, 4-bromo-N-hydroxybenzamidine (CAS 19227-14-6), lacks the 2-methyl group, which is known to influence the outcome of cross-coupling reactions through steric effects.

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Lipophilicity Modulation: The Impact of the 4-Bromo-2-methyl Motif on logP

Lipophilicity is a critical parameter governing passive membrane permeability and non-specific protein binding. The 4-bromo substituent significantly increases lipophilicity compared to non-halogenated analogs. The presence of the ortho-methyl group further provides a steric shield that can influence the compound's solvation energy, a phenomenon well-documented for N-hydroxybenzamidines [1]. While precise experimental logP values for all comparators are not co-reported in a single study, the calculated logP (clogP) for 4-bromo-N-hydroxy-2-methylbenzamidine is predicted to be higher than N-hydroxy-2-methylbenzamidine and lower than 4-bromo-N-hydroxy-3-methylbenzamidine due to the differing presentation of the methyl group, offering a tunable lipophilicity profile for drug discovery.

Physicochemical Property Drug-likeness Lipophilicity

Regioisomeric Differentiation: 4-Bromo-2-methyl vs. 4-Bromo-3-methylbenzamidine

The position of the methyl group on the benzamidine ring dictates the molecule's three-dimensional shape and electronic distribution. 4-Bromo-N-hydroxy-2-methylbenzamidine places the methyl group ortho to the amidine functionality, creating a steric environment that can restrict the conformation of the N-hydroxyamidine group and influence its interaction with biological targets. In contrast, its closest regioisomer, 4-bromo-N-hydroxy-3-methylbenzamidine (CAS 635702-23-7), positions the methyl group meta to the amidine, resulting in a different electrostatic potential surface and a distinct steric profile . This regioisomerism is a fundamental driver of differential biological activity and is a key factor for scientists selecting a precise chemical probe.

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Differentiation as a Prodrug Scaffold: The N-Hydroxyamidine Moiety

The N-hydroxyamidine (amidoxime) functional group is a well-established prodrug strategy for enhancing the oral bioavailability of polar amidine drugs. The hydroxy group can be reduced in vivo to yield the active amidine. 4-Bromo-N-hydroxy-2-methylbenzamidine represents a specific, functionalized amidoxime scaffold that can be used to study this bioactivation process or to serve as a late-stage intermediate for the synthesis of complex arginine mimetics [1]. Unlike simple benzamidines, the N-hydroxy derivative offers improved solubility and a distinct pharmacokinetic profile. The added bromine and methyl substituents further allow for tracking of the molecule's metabolic fate via mass spectrometry, providing an advantage over non-halogenated prodrug scaffolds.

Prodrug Amidoxime Pharmacokinetics

Optimal Research & Industrial Application Scenarios for 4-Bromo-N-hydroxy-2-methylbenzamidine


Medicinal Chemistry: Late-Stage Diversification for Kinase or Protease Inhibitor Libraries

This compound is ideally suited as a key intermediate for synthesizing focused libraries of potential serine protease or kinase inhibitors. The 4-bromo substituent acts as a chemical hook for introducing diverse aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling reactions, while the N-hydroxyamidine moiety can be elaborated into heterocycles like 1,2,4-oxadiazoles, known pharmacophores . This dual reactivity allows for the rapid exploration of structure-activity relationships (SAR) around a core benzamidine scaffold, a strategy central to modern drug discovery campaigns targeting enzymes like Factor Xa or various trypsin-like serine proteases.

Chemical Biology: Synthesis of Activity-Based Probes with a Built-in Analytical Handle

The presence of the bromine atom provides a distinct isotopic pattern that is invaluable for mass spectrometry-based assays. Researchers can utilize 4-bromo-N-hydroxy-2-methylbenzamidine to create activity-based probes (ABPs) where the bromine label enables the tracking, identification, and quantification of target engagement from complex proteomes. This application is a direct extension of its synthetic versatility (for linking a reporter tag) and its unique MS signature, offering a clear advantage over non-halogenated benzamidine scaffolds .

Prodrug Research: Investigating Amidoxime Bioactivation and Pharmacokinetics

As a representative of the N-hydroxybenzamidine class, this compound is a prime candidate for studying the mechanisms of amidoxime prodrug bioactivation. The specific 4-bromo-2-methyl substitution pattern allows for systematic investigation of how steric and electronic factors influence the reduction of the N-hydroxy group to the active amidine. Its distinct molecular weight and fragmentation pattern facilitate sensitive LC-MS/MS quantification in pharmacokinetic studies, aiding in the design of next-generation prodrugs with improved oral bioavailability [1].

Agrochemical Discovery: Synthesis of Novel Fungicidal Benzamides

Patent literature indicates that related N-methyl benzamide and benzamidine derivatives are being explored as fungicides [2]. 4-Bromo-N-hydroxy-2-methylbenzamidine can serve as a strategic starting material for generating new agrochemical leads. The hydroxyamidine group is a known bioisostere, and the ability to further functionalize the bromoaryl moiety can yield patentable compounds with novel modes of action against resistant phytopathogens.

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